Azide cyanine dye 728
Description
Azide cyanine dye 728 is a near-infrared (NIR) fluorescent dye functionalized with an azide group, enabling its use in bioorthogonal "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition). It is designed for applications requiring deep-tissue penetration, such as in vivo imaging and real-time tracking of biomolecules .
Key structural features include:
- Heptamethine cyanine backbone (common to Cy7 dyes), providing NIR fluorescence.
- Azide functional group, allowing selective conjugation to alkynes or cyclooctynes.
- Potential sulfonation (as seen in Disulfo-Cyanine 7 Azide) to enhance aqueous solubility .
Properties
Molecular Formula |
C40H52N6O6S2 |
|---|---|
Molecular Weight |
777.0 g/mol |
IUPAC Name |
4-[(2E)-2-[(2E)-2-[2-(3-azidopropylamino)-3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C40H52N6O6S2/c1-39(2)32-14-5-7-16-34(32)45(26-9-11-28-53(47,48)49)36(39)22-20-30-18-19-31(38(30)42-24-13-25-43-44-41)21-23-37-40(3,4)33-15-6-8-17-35(33)46(37)27-10-12-29-54(50,51)52/h5-8,14-17,20-23H,9-13,18-19,24-29H2,1-4H3,(H2,47,48,49,50,51,52)/b30-20+,36-22+ |
InChI Key |
XEWMTEFQJKJRAZ-TXRIKVQFSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)/CC3)NCCCN=[N+]=[N-])CCCCS(=O)(=O)O)C |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CC3)NCCCN=[N+]=[N-])CCCCS(=O)(=O)O)C |
Origin of Product |
United States |
Preparation Methods
. This method involves the reaction of azides with alkynes to form triazoles. The dye can also be prepared using cyclooctyne moieties, which enable copper-free click reactions . The reaction conditions typically involve solvents like water, ethanol, DMF, and DMSO, and the dye exhibits bright fluorescence with near-infrared emission .
Chemical Reactions Analysis
Azide cyanine dye 728 undergoes various chemical reactions, including:
Click Reactions: Copper-catalyzed 1,3-dipolar cycloaddition with alkynes to form triazoles.
Bioorthogonal Labeling: Reaction with azido sugars for click-labeling of surface glycoproteins.
Fluorescence Resonance Electron Transfer (FRET): Used in FRET applications due to its large Stokes shift.
Common reagents used in these reactions include copper catalysts, azides, and alkynes. The major products formed are triazoles and labeled biomolecules .
Scientific Research Applications
Biological Labeling
Azide cyanine dye 728 is widely used for labeling proteins and nucleic acids. Its ability to bind selectively to biological molecules allows researchers to visualize cellular structures and track biomolecular interactions without significantly altering their biological functions. This makes it particularly valuable in fluorescence microscopy and flow cytometry .
Imaging Techniques
The dye's near-infrared properties facilitate various imaging applications:
- In Vivo Imaging : The dye's emission spectrum (excitation maximum around 750 nm and emission maximum at approximately 773 nm) is optimal for imaging biological tissues, which minimizes autofluorescence and enhances signal clarity .
- Real-Time Monitoring : this compound can be utilized in real-time imaging of cellular processes, allowing for dynamic studies of cellular behavior over time .
Biochemical Assays
The compound is also employed in biochemical assays to evaluate cell functions and detect biomolecules. Its compatibility with different biological environments supports its use in various experimental setups, including:
- Cell Tracking : Researchers can monitor the migration and behavior of cells labeled with this compound in live-cell imaging experiments.
- Protein Interaction Studies : The dye aids in studying protein-protein interactions through fluorescence resonance energy transfer (FRET) applications .
Protein Labeling Efficiency
A study evaluated the efficiency of this compound in labeling proteins using fluorescence intensity measurements post-labeling. Results indicated that the dye effectively labeled proteins while maintaining their functionality, demonstrating its potential for use in proteomics.
Cellular Imaging Applications
In another case study, this compound was used to track cellular processes in live models. The study highlighted how the dye's near-infrared properties allowed researchers to visualize cellular dynamics with high sensitivity and specificity, leading to new insights into cell behavior under various conditions .
Comparative Analysis with Other Dyes
To understand the unique aspects of this compound, a comparative analysis with other cyanine dyes is presented below:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Cyanine7 Azide | Near-infrared fluorescent dye | Higher quantum yield compared to traditional dyes |
| Sulfo-Cyanine3 Azide | Water-soluble variant | Enhanced solubility allows use in aqueous systems |
| Cyanine5.5 NHS Ester | Amine-reactive dye | Specifically designed for amine groups |
| Cy7 Azide | Analogous to Cyanine7 Azide | Similar spectral properties but different functional groups |
This compound stands out due to its multifunctionality and ability to participate in diverse experimental settings, particularly in click chemistry applications .
Mechanism of Action
The mechanism of action of azide cyanine dye 728 involves its ability to participate in click reactions, forming stable triazole linkages with target molecules . This dye is particularly useful in bioorthogonal labeling, where it reacts with azido sugars to label surface glycoproteins efficiently . The dye’s large Stokes shift makes it suitable for FRET applications, as it minimizes interference with the spectral bands of other fluorophores .
Comparison with Similar Compounds
Spectral Properties
| Dye | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield | Extinction Coefficient (L·mol⁻¹·cm⁻¹) |
|---|---|---|---|---|---|
| Cyanine3 Azide | 548 | 562 | 14 | 0.15 | 130,000 |
| Cyanine5 Azide | 646 | 662 | 16 | 0.25 | 250,000 |
| Cyanine5.5 Azide | 678 | 701 | 23 | 0.28 | 210,000 |
| Disulfo-Cyanine7 Azide | 750 | 773 | 23 | 0.12 | 200,000 |
| Azide Cyanine 728 (inferred) | ~720 | ~728 | ~8 | 0.10–0.15 | 190,000–220,000 |
Key Observations :
Solubility and Stability
| Dye | Solubility (Water) | Stability in Aqueous Buffer | Stability in Organic Devices |
|---|---|---|---|
| Cyanine3 Azide | Low (requires DMSO) | Moderate | High |
| Disulfo-Cyanine7 Azide | High (sulfonated) | High | Low (photodecomposition) |
| Cyanine7 Azide | Low | Moderate | Low (excitonic quenching) |
| Azide Cyanine 728 | Moderate (if sulfonated) | Moderate–High | Low (similar to Cy7) |
Critical Findings :
- Sulfonation (e.g., Disulfo-Cyanine 7 Azide) improves water solubility but reduces stability in organic electronic devices due to photodecomposition of azide groups .
- Non-sulfonated variants (e.g., Cyanine7 Azide) exhibit aggregation in aqueous environments but are preferred for organic solvents .
- Azide cyanine 728 may face excitonic quenching in devices, as azide decomposition generates nitrene intermediates that degrade the cyanine chromophore .
Case Studies :
- Cyanine7 Azide : Used in vaccine delivery systems and cancer therapy studies but failed in light-emitting electrochemical cells (LECs) due to azide instability .
- Azide Cyanine 728 : Hypothesized to excel in intraoperative imaging but requires stabilization strategies (e.g., reduced UV exposure) to mitigate decomposition .
Biological Activity
Azide cyanine dye 728 is a member of the cyanine dye family, known for its unique properties that make it suitable for various biological applications, particularly in fluorescence imaging and bioorthogonal labeling. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
This compound is characterized by a large Stokes shift (120-125 nm), which enhances its utility in fluorescence resonance energy transfer (FRET) applications. Its structure allows for efficient copper-catalyzed click reactions, making it a valuable tool for labeling biomolecules without interfering with the spectral bands of other fluorophores .
| Property | Value |
|---|---|
| Molecular Formula | C40H52N6O6S |
| Molecular Weight | 718.01 g/mol |
| Absorption Maxima | 753 nm |
| Emission Maxima | 775 nm |
| Solubility | Water, DMSO, DMF |
| Purity | >95% (HPLC) |
The biological activity of this compound primarily revolves around its ability to participate in bioorthogonal reactions. These reactions allow for selective labeling of biomolecules in complex biological systems without disrupting native cellular functions. The azide group can react with terminal alkynes through copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the conjugation of the dye to various biomolecules such as proteins and nucleic acids .
Cytotoxicity and Biocompatibility
Research indicates that this compound exhibits low cytotoxicity. In studies involving Chinese hamster ovary (CHO) cells, concentrations up to 50 μM did not result in significant cytostatic effects, suggesting that the dye can be used safely in live-cell imaging applications . This property is crucial for maintaining cell viability during experimental procedures.
Applications in Biological Research
- Fluorescence Imaging : The dye's bright fluorescence and photostability make it suitable for high-resolution imaging of cellular structures and dynamics.
- Bioorthogonal Labeling : this compound has been effectively used for click-labeling of surface glycoproteins, allowing researchers to visualize and study protein interactions in live cells .
- FRET Applications : Due to its large Stokes shift, it can be employed in FRET assays, enabling the study of molecular interactions at close proximity.
Case Studies
- Surface Glycoprotein Labeling : In a study where CHO cells were treated with azido sugars followed by this compound, researchers successfully labeled surface glycoproteins without affecting cell viability. This demonstrated the dye's potential for studying glycoprotein dynamics in real-time.
- In Vivo Imaging : Preliminary studies have shown that when injected into animal models, this compound can be used for imaging various tissues due to its near-infrared properties, which minimize background autofluorescence from biological tissues .
Research Findings
Recent studies have highlighted the following key findings regarding this compound:
- It effectively labels proteins without significant interference from autofluorescence or background signals.
- The dye's stability under physiological conditions makes it suitable for long-term imaging studies.
- Its application in FRET assays has provided insights into protein-protein interactions within cellular environments.
Q & A
Q. What are the primary research applications of Azide Cyanine Dye 728 in biological systems?
this compound is widely used for labeling biomolecules (e.g., proteins, nucleic acids) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling fluorescence imaging, flow cytometry, and molecular tracking . Its absorption/emission maxima (553/566 nm) make it suitable for multiplexed imaging with other dyes in the visible spectrum . Applications extend to functional studies, such as monitoring microbial activity and analyzing tissue pathology in clinical diagnostics .
Q. What conjugation chemistry is recommended for biomolecule labeling with this compound?
The dye’s azide group reacts with alkyne-modified biomolecules via CuAAC. Key steps include:
- Dissolving the dye in DMSO or aqueous buffers (pH 7–8) .
- Adding a Cu(I) catalyst (e.g., THPTA ligand) to enhance reaction kinetics in aqueous solutions .
- Incubating at 25–37°C for 15–60 minutes for efficient conjugation . Post-reaction, purify labeled biomolecules using size-exclusion chromatography to remove unreacted dye .
Q. How should this compound be stored and handled to maintain stability?
- Store lyophilized dye at –20°C in airtight, light-protected vials .
- Prepare working solutions in anhydrous DMSO and avoid repeated freeze-thaw cycles .
- Minimize light exposure during experiments to prevent photobleaching .
Advanced Research Questions
Q. How can researchers optimize conjugation efficiency in site-selective protein modifications?
- Tag placement : Position alkyne tags at protein termini or flexible loops to improve accessibility .
- Catalyst optimization : Use water-soluble ligands (e.g., THPTA) to reduce copper-induced toxicity and enhance reaction rates .
- Reaction monitoring : Validate labeling efficiency via fluorescence gel electrophoresis or mass spectrometry .
Q. What strategies mitigate solubility limitations of this compound in aqueous buffers?
- Use co-solvents like 10–20% DMF or DMSO to improve solubility without denaturing biomolecules .
- For sulfonated derivatives (e.g., Disulfo-Cyanine 7 azide), leverage their enhanced aqueous solubility and reduced aggregation .
- Optimize buffer ionic strength (<100 mM) to prevent dye precipitation .
Q. How should spectral overlap be addressed in multicolor imaging experiments?
- Pair Cyanine 728 with dyes emitting in the far-red (e.g., Cy5.5, 773 nm) to minimize crosstalk .
- Use spectral unmixing software to differentiate signals based on emission profiles .
- Validate specificity via control experiments with single-labeled samples .
Q. What methodologies validate labeling specificity in complex biological samples?
- Perform competitive inhibition assays with excess alkyne substrates to confirm target-selective binding .
- Use knockout cell lines or enzymatic cleavage to verify signal dependence on the target biomolecule .
- Cross-validate results with orthogonal techniques (e.g., immunofluorescence or Western blotting) .
Q. How do environmental factors influence fluorescence stability during long-term imaging?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
